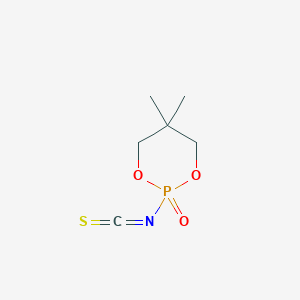
2-Isothiocyanato-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound with a unique structure that includes both isothiocyanate and dioxaphosphinanone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one with an isothiocyanate source. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The phosphorus atom in the dioxaphosphinanone ring can be involved in oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used solvents.
Catalysts: Bases such as triethylamine or pyridine can be used to catalyze reactions.
Major Products
The major products formed from reactions with this compound include thiourea derivatives, substituted phosphorinanones, and various addition products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme active sites, leading to inhibition or alteration of enzyme activity. The dioxaphosphinanone ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Isothiocyanato-1,3-dimethoxybenzene: Another isothiocyanate-containing compound with different structural features.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: The precursor to 2-Isothiocyanato-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one, lacking the isothiocyanate group.
Uniqueness
This compound is unique due to the combination of its isothiocyanate and dioxaphosphinanone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both synthetic and research applications.
Propiedades
Número CAS |
115255-52-2 |
|---|---|
Fórmula molecular |
C6H10NO3PS |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
2-isothiocyanato-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H10NO3PS/c1-6(2)3-9-11(8,7-5-12)10-4-6/h3-4H2,1-2H3 |
Clave InChI |
AMNKNRMOZFKKSH-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=O)(OC1)N=C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

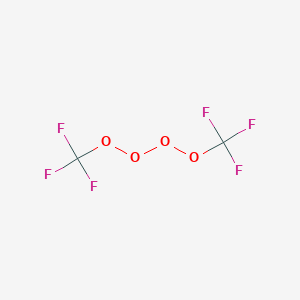
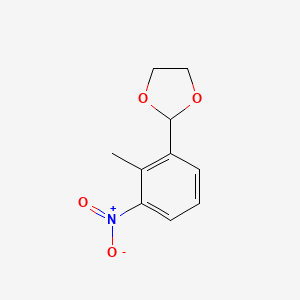
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
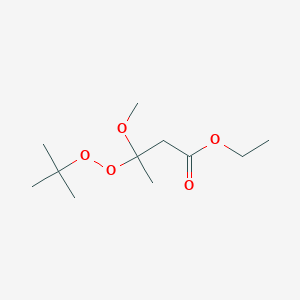
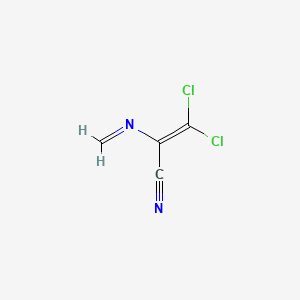
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
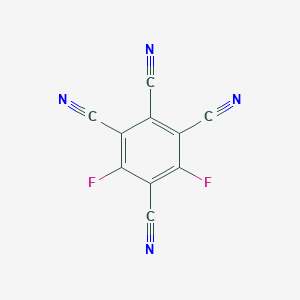
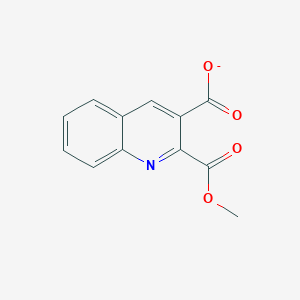
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
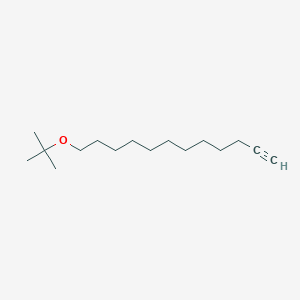
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)

